molecular formula C9H13N3O4S B7724328 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate

4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate

Cat. No.: B7724328
M. Wt: 259.28 g/mol
InChI Key: FEVBVSASWXRFCC-UHFFFAOYSA-N
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Description

4-(N'-Hydroxycarbamimidoyl)phenyl dimethylsulfamate is a synthetic compound characterized by a phenyl ring substituted with a hydroxycarbamimidoyl group (-NH-C(=NH)-OH) and a dimethylsulfamate moiety (-O-SO₂-N(CH₃)₂). The hydroxycarbamimidoyl group is known to participate in hydrogen bonding, which may influence solubility and biological activity .

Properties

IUPAC Name

[4-(N'-hydroxycarbamimidoyl)phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBVSASWXRFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves several steps. One common synthetic route includes the reaction of 4-aminobenzamidoxime with dimethyl sulfamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is utilized in various scientific research applications:

    Proteomics Research: It serves as a biochemical tool in proteomics research, aiding in protein expression and interaction studies due to its stability and molecular properties.

    Drug Discovery: The compound is explored for its potential in drug discovery, particularly in the development of new therapeutic agents targeting specific biochemical pathways.

    Catalysis: It is used in catalytic processes, where it acts as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets. Researchers have explored its role in increasing nitric oxide levels through the conversion of amidoximes and oximes. This process is catalyzed by enzymes that facilitate the release of nitric oxide, which has vasodilatory effects and impacts cardiovascular function. Additionally, the compound decreases arterial pressure and thrombi formation, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Functional Groups Molecular Formula Molecular Weight Boiling Point (°C) Key Features
4-(N'-Hydroxycarbamimidoyl)phenyl dimethylsulfamate Dimethylsulfamate, hydroxycarbamimidoyl Not provided ~265 (estimated) Unknown Sulfonate ester, H-bond donor
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Bis-sulfonamide, formyl C₂₁H₁₉NO₅S₂ 453.50 Not reported Dual sulfonyl groups, crystalline packing
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]acetamide Acetamide, hydroxycarbamimidoyl C₉H₁₁N₃O₂ 193.20 Not reported Amide linkage, moderate polarity
4-[(Hydroxyamino)iminomethyl]-α,α-dimethylbenzeneacetamide Acetamide, hydroxyiminomethyl C₁₁H₁₅N₃O₂ 221.26 429 High thermal stability

Key Observations :

  • The dimethylsulfamate group in the target compound likely enhances water solubility compared to sulfonamides due to the polar sulfonate group .
  • The hydroxycarbamimidoyl moiety, common to all analogs, may confer hydrogen-bonding capabilities, influencing crystal packing (as seen in ) and receptor binding .

Key Observations :

  • Sulfonamide derivatives () exhibit antitumor activity via carbohydrate hydrolyase inhibition, suggesting that the target compound’s sulfamate group may similarly target metabolic enzymes .
  • Acetamide analogs () show high thermal stability (boiling point ~429°C), which may correlate with prolonged in vivo half-life .

Biological Activity

4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and implications for therapeutic use.

  • Chemical Name : 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate
  • CAS Number : Not specified in the sources.
  • Molecular Formula : C10_{10}H14_{14}N2_{2}O3_{3}S

The compound is believed to act as an inhibitor of specific enzymes involved in hormone-dependent pathways, particularly aromatase and steroid sulfatase. These enzymes are crucial in the biosynthesis of estrogens, which can promote the growth of certain types of breast cancer cells.

Aromatase Inhibition

Aromatase inhibitors are vital in treating estrogen receptor-positive breast cancer. Research indicates that sulfamate derivatives can effectively inhibit aromatase activity. In a comparative study, compounds similar to 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate demonstrated IC50_{50} values in the nanomolar range, suggesting potent inhibitory effects .

Steroid Sulfatase Inhibition

Steroid sulfatase contributes to the conversion of sulfated steroids into their active forms. The inhibition of this enzyme has been linked to reduced estrogen levels and potential therapeutic benefits in hormone-sensitive cancers. The compound's structural features may enhance its binding affinity to the active site of steroid sulfatase, leading to significant inhibition .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate and related compounds:

CompoundTarget EnzymeIC50_{50} (nM)Reference
4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamateAromatase0.52
Related sulfamate derivativeSteroid Sulfatase280
Other sulfamate variantsAromatase0.87
Vorozole-derived sulfamateSteroid Sulfatase>10,000

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various sulfamate derivatives on breast cancer cell lines. The results indicated that 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate exhibited significant cytotoxicity at concentrations that were non-toxic to normal cells, highlighting its selective action against cancer cells .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of aromatase and steroid sulfatase, supporting its role as a dual inhibitor. This dual action could provide a more comprehensive therapeutic approach for hormone-dependent cancers compared to single-target therapies .

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